Mono(3,5-dibromosalicyl)fumarate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93705-06-7 |
|---|---|
Molecular Formula |
C11H8Br2O5 |
Molecular Weight |
379.99 g/mol |
IUPAC Name |
(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H8Br2O5/c12-7-3-6(11(17)8(13)4-7)5-18-10(16)2-1-9(14)15/h1-4,17H,5H2,(H,14,15)/b2-1+ |
InChI Key |
SGTOKVHOVUZTIK-OWOJBTEDSA-N |
SMILES |
C1=C(C=C(C(=C1COC(=O)C=CC(=O)O)O)Br)Br |
Isomeric SMILES |
C1=C(C=C(C(=C1COC(=O)/C=C/C(=O)O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1COC(=O)C=CC(=O)O)O)Br)Br |
Synonyms |
3,5-DBSF FMDA-3,5 fumaryl monodibromoaspirin mono(3,5-dibromosalicyl)fumarate |
Origin of Product |
United States |
Contextual Role of Fumarate Esters and Salicylate Derivatives in Chemical Biology
To appreciate the significance of Mono(3,5-dibromosalicyl)fumarate, it is essential to understand the broader roles of its constituent parts: fumarate (B1241708) esters and salicylate (B1505791) derivatives.
Fumarate esters, such as dimethyl fumarate (DMF) and its primary metabolite monomethyl fumarate (MMF), have established clinical relevance, particularly in the treatment of autoimmune conditions like psoriasis and multiple sclerosis. bioscience.co.ukthermofisher.comnih.gov Their mechanism of action is multifaceted, involving the modulation of cellular metabolism and immune responses. nih.gov In chemical biology, the electrophilic nature of the fumarate group is of particular interest, as it can react with nucleophilic residues on proteins, such as cysteine, leading to covalent modification and alteration of protein function. thermofisher.com This reactivity has been harnessed to develop chemical probes and investigate protein activity.
Salicylate derivatives, with salicylic (B10762653) acid as the parent compound, are renowned for their anti-inflammatory, analgesic, and antipyretic properties. nih.govlktlabs.com Their biological effects are often mediated by their ability to bind to and modulate the activity of various proteins. In the realm of chemical biology, the salicylate moiety can serve as a recognition element, guiding a molecule to specific binding sites on a protein. The introduction of halogen atoms, such as bromine, onto the salicylic acid ring can enhance both the potency and the specificity of these interactions. lktlabs.com
Rationale for Investigation of Mono 3,5 Dibromosalicyl Fumarate in Protein Modification Research
The investigation of Mono(3,5-dibromosalicyl)fumarate in protein modification research is primarily driven by its unique bifunctional nature, combining the protein-modifying capacity of the fumarate (B1241708) group with the specific binding properties of the 3,5-dibromosalicylate moiety. The key rationale for its use has been centered on the targeted modification of human hemoglobin.
The primary research goal has been to stabilize the tetrameric structure of hemoglobin, the protein responsible for oxygen transport in the blood. In certain pathological conditions, such as sickle cell disease, the dissociation of the hemoglobin tetramer into dimers can contribute to the disease process. By cross-linking specific subunits of the hemoglobin tetramer, researchers aim to prevent this dissociation and improve the protein's function.
This compound was designed to achieve this specific modification. The 3,5-dibromosalicylate portion of the molecule is thought to direct the compound to the 2,3-diphosphoglycerate (DPG) binding site of hemoglobin, a pocket between the β-globin subunits that is rich in positively charged amino acid residues. Once positioned within this site, the reactive fumarate ester can undergo a process called acylation, forming a covalent bond with a nearby nucleophilic amino acid residue, specifically lysine (B10760008) β82. The reaction with two such lysine residues on adjacent β-subunits effectively creates a "pseudo cross-link," stabilizing the tetrameric assembly of hemoglobin.
The table below summarizes the key molecular features of this compound and their roles in the targeted modification of hemoglobin.
| Molecular Component | Function in Protein Modification |
| 3,5-dibromosalicylate | Directs the molecule to the DPG binding site of hemoglobin through electrostatic and hydrophobic interactions. |
| Fumarate Ester | Acts as an electrophile that acylates the ε-amino group of lysine residues, forming a stable covalent bond. |
Overview of Academic Research Trajectories for Mono 3,5 Dibromosalicyl Fumarate and Its Derivatives
Established Synthetic Routes and Methodological Considerations
The synthesis of this compound fundamentally involves the esterification of 3,5-dibromosalicylic acid with a suitable fumaric acid derivative. An established approach to forming such mono-esters of dicarboxylic acids involves the reaction of a salt of the carboxylic acid with an appropriate alkyl or aryl halide. However, a more common and direct strategy is the condensation of the two primary components.
One plausible and established method involves the reaction of 3,5-dibromosalicylic acid with fumaryl (B14642384) chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. The stoichiometry of the reactants is critical to favor the formation of the mono-ester over the di-substituted fumarate (B1241708). By using an excess of fumaric acid or its derivative, the probability of the second carboxylic acid group reacting is reduced.
Alternatively, the synthesis can proceed via the activation of the carboxylic acid group of 3,5-dibromosalicylic acid. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to its more reactive acid chloride. This intermediate can then react with a mono-protected fumarate, such as monomethyl fumarate, followed by deprotection to yield the final product.
Another well-established esterification method that offers mild reaction conditions is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method facilitates the direct condensation of the carboxylic acid and the alcohol (in this case, the hydroxyl group of a mono-ester of fumaric acid). The reaction proceeds through the formation of an active O-acylisourea intermediate.
The purification of this compound from the reaction mixture, which may contain unreacted starting materials and the di-substituted byproduct, is typically achieved through chromatographic techniques such as column chromatography.
Exploration of Novel Synthetic Pathways and Optimized Yields
Research into novel synthetic pathways for this compound aims to improve reaction efficiency, yield, and selectivity while minimizing the use of hazardous reagents and simplifying purification processes. One area of exploration is the use of enzyme-catalyzed esterification. Lipases, for instance, can offer high chemo- and regioselectivity under mild conditions, potentially leading to higher yields of the desired mono-ester and reducing the formation of byproducts.
Process optimization plays a significant role in maximizing the yield of this compound. This includes the systematic study of various reaction parameters such as temperature, reaction time, solvent, and catalyst concentration. For instance, in the DCC/DMAP coupling method, careful control of the reaction temperature is crucial to prevent side reactions. Similarly, in the acid chloride route, the rate of addition of the acid chloride to the fumarate derivative can influence the product distribution.
| Parameter | Condition | Effect on Yield |
| Reactant Ratio | Excess of fumaric acid derivative | Favors mono-ester formation |
| Temperature | Optimized for specific method (e.g., 0°C to RT for DCC coupling) | Prevents side reactions and decomposition |
| Catalyst | Use of DMAP in DCC coupling | Accelerates the reaction |
| Solvent | Anhydrous, non-protic solvents | Prevents hydrolysis of intermediates |
Chemo- and Regioselectivity in Esterification Reactions
Achieving high chemo- and regioselectivity is a central challenge in the synthesis of this compound. Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, the primary challenge is to favor the formation of the mono-ester over the di-ester, bis(3,5-dibromosalicyl)fumarate.
Several strategies can be employed to enhance mono-ester selectivity:
Stoichiometric Control: As mentioned earlier, using a molar excess of the fumaric acid derivative relative to 3,5-dibromosalicylic acid can statistically favor mono-esterification.
Use of Protecting Groups: One of the carboxylic acid groups of fumaric acid can be protected with a temporary protecting group. The unprotected carboxylic acid can then be reacted with 3,5-dibromosalicylic acid. Subsequent removal of the protecting group yields the desired mono-ester.
Enzymatic Catalysis: Enzymes are known for their high selectivity. A carefully selected lipase (B570770) could potentially catalyze the esterification of only one of the carboxylic acid groups of fumaric acid.
Regioselectivity, in this context, pertains to the selective esterification of one of the two non-equivalent carboxylic acid groups if a substituted fumaric acid derivative were used. For the synthesis of this compound from unsubstituted fumaric acid, this is not a primary concern.
Design and Synthesis of Analogs and Derivatives for Mechanistic Probes
The synthesis of analogs and derivatives of this compound is essential for probing its mechanism of action and for structure-activity relationship (SAR) studies. These modifications can be systematically introduced at two key positions: the fumarate moiety and the salicyl moiety.
Alkyl Chain Modifications on the Fumarate Moiety
Modifying the alkyl chain on the non-salicyl ester of the fumarate backbone can provide insights into the steric and electronic requirements for its biological activity. A general synthetic approach to these analogs involves the initial preparation of various mono-alkyl fumarates. This can be achieved by reacting maleic anhydride (B1165640) with the desired alcohol, followed by isomerization to the fumarate.
These mono-alkyl fumarates can then be coupled with 3,5-dibromosalicylic acid using standard esterification methods as described in section 2.1.
| Alkyl Group | Starting Alcohol | Potential Influence |
| Methyl | Methanol | Baseline compound |
| Ethyl | Ethanol | Increased lipophilicity |
| Isopropyl | Isopropanol | Increased steric bulk |
| tert-Butyl | tert-Butanol | Significant steric hindrance |
Halogenation Pattern Variations on the Salicyl Moiety
Varying the halogenation pattern on the salicylic (B10762653) acid ring allows for the investigation of the electronic effects of the substituents on the reactivity and biological properties of the molecule. The synthesis of these analogs would begin with the appropriate halogen-substituted salicylic acid.
For example, to synthesize Mono(3,5-dichlorosalicyl)fumarate, one would start with 3,5-dichlorosalicylic acid and react it with a mono-protected fumarate. The availability of various halogenated salicylic acids allows for the systematic exploration of this structural aspect.
| Salicyl Moiety | Starting Salicylic Acid | Key Feature |
| 3,5-Dichlorosalicyl | 3,5-Dichlorosalicylic acid | Different halogen electronegativity and size |
| 5-Bromosalicyl | 5-Bromosalicylic acid | Mono-halogenated analog |
| 3-Bromo-5-chlorosalicyl | 3-Bromo-5-chlorosalicylic acid | Mixed halogen substitution |
By synthesizing and studying these derivatives, a comprehensive understanding of the structural features crucial for the function of this compound can be developed.
Characterization of Acylation Specificity and Binding Sites
The interaction of this compound with hemoglobin is characterized by a high degree of specificity, targeting particular amino acid residues based on the protein's conformational state.
Research has shown that this compound specifically acylates lysine residues within the hemoglobin tetramer. When reacting with human oxyhemoglobin, the compound produces a derivative that is specifically acylated at the two Lysine β82 residues. nih.gov This reaction is efficient, with the modified hemoglobin derivative being purified with a 70% yield. nih.gov A similar specificity is observed with bovine hemoglobin, where the compound acylates the corresponding lysines located in the β-cleft of the protein under oxygenated conditions. documentsdelivered.com
While Lys-β82 is the primary target for this compound in oxyhemoglobin, the related bifunctional reagent, bis(3,5-dibromosalicyl) fumarate, targets different residues depending on the hemoglobin's oxygenation state. In its deoxyhemoglobin state, the protein reacts with the bis- form to create a cross-link between Lysine-99 of the α1 chain and Lysine-99 of the α2 chain (Lys-99α1 and Lys-99α2). nih.gov This highlights the critical role of the protein's conformation in determining acylation sites.
Table 1: Acylation Specificity of Salicyl-Fumarate Derivatives with Hemoglobin A summary of identified lysine residue targets for mono- and bis-(3,5-dibromosalicyl)fumarate based on hemoglobin's oxygenation state.
| Modifying Compound | Hemoglobin State | Primary Lysine Target(s) | Source |
|---|---|---|---|
| This compound | Oxyhemoglobin | β82 | nih.gov |
| Bis(3,5-dibromosalicyl) fumarate | Deoxyhemoglobin | α99 | nih.gov |
The modification of hemoglobin by this compound introduces what is described as a "pseudo-cross-link". nih.govdocumentsdelivered.com Unlike a true cross-link which covalently joins two separate polypeptide chains (as seen with the bis- derivative), the mono-acylation at each Lys-β82 residue introduces bulky fumaryl groups into the β-cleft. nih.gov These groups create new electrostatic and hydrophobic interactions within the cleft, effectively stabilizing the tetrameric structure of hemoglobin. nih.gov
This intramolecular stabilization is significant enough to prevent the modified hemoglobin from dissociating into αβ dimers, a process that normally occurs for unmodified hemoglobin under certain conditions, such as exposure to a pH of 5.5. nih.gov The enhanced stability of the tetramer is a direct result of the modification of the β-β interface by the introduced fumaryl residues. nih.gov This mechanism hinders the dissociation of the hemoglobin molecule and is a key feature of the pseudo-cross-link. documentsdelivered.com
The oxygenation state of hemoglobin profoundly influences its reactivity with salicyl-fumarate derivatives. As established, this compound reacts specifically with oxyhemoglobin to acylate the Lys-β82 residues. nih.govdocumentsdelivered.com
In contrast, the reaction of the related compound, bis(3,5-dibromosalicyl) fumarate, demonstrates a clear dependence on the deoxygenated state. This reagent preferentially reacts with deoxyhemoglobin to form a covalent cross-link between the α-chains at the Lys-99 positions. nih.gov The binding site for this cross-linking agent is located in the central cavity, which is inaccessible in the oxyhemoglobin conformation. nih.gov This demonstrates that the conformational changes between the T (tense, deoxy) and R (relaxed, oxy) states of hemoglobin directly control the accessibility of specific lysine residues, thus dictating the reaction's outcome and the final modified product.
Impact on Hemoglobin Allosteric Properties
The covalent modification by this compound significantly alters the allosteric properties of hemoglobin, particularly its ability to bind and release oxygen.
A key measure of oxygen affinity is the P50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated. The normal P50 for human hemoglobin is approximately 24-28 mmHg. ucl.ac.uk Modification of human hemoglobin with this compound results in a derivative with a P50 of 12 mmHg at 37°C and pH 7.4. nih.gov This indicates a higher affinity for oxygen compared to unmodified hemoglobin.
Oxygen binding to hemoglobin is a cooperative process, meaning the binding of one oxygen molecule influences the affinity of the other binding sites. This cooperativity is quantified by the Hill coefficient (n). For normal human hemoglobin, the Hill coefficient is typically greater than 1, indicating positive cooperativity.
In all documented cases, the modification of human hemoglobin with this compound leads to lowered cooperativity, with a Hill coefficient value near 2. nih.gov Similarly, for modified bovine hemoglobin, the Hill coefficient was found to be 1.9. documentsdelivered.com While cooperativity is reduced, it is not eliminated, indicating that the allosteric mechanism, though altered, remains partially functional.
Table 2: Allosteric Properties of Hemoglobin Modified by this compound A comparison of the oxygen affinity (P50) and cooperativity (Hill Coefficient) between native and modified hemoglobin.
| Hemoglobin Type | Condition | P50 (Oxygen Affinity) | Hill Coefficient (n) | Source |
|---|---|---|---|---|
| Native Human Hb | Standard (pH 7.4) | ~26 mmHg | > 1 | ucl.ac.uk |
| Modified Human Hb | pH 7.4, 0.1 M Cl- | 12 mmHg | ~2 | nih.gov |
| Modified Human Hb | pH 7.4, 5% CO2 | 25 mmHg | ~2 | nih.gov |
| Modified Bovine Hb | pH 7.4 | 5.4 kPa (~40.5 mmHg) | 1.9 | documentsdelivered.com |
Compound Index
Effects on Bohr Effect and Anion Sensitivity
The modification of human hemoglobin with this compound leads to notable changes in its response to allosteric effectors like protons (Bohr effect) and anions. The reaction specifically acylates the two β82 lysine residues, which are located in the β-cleft of the hemoglobin tetramer. nih.gov This modification has been shown to induce a new, reverse Bohr effect at an alkaline pH. nih.gov In unmodified hemoglobin, the Bohr effect describes the inverse relationship between pH and oxygen affinity – a decrease in pH (higher proton concentration) promotes oxygen release. However, in hemoglobin modified by this compound, new electrostatic and hydrophobic interactions introduced by the fumaryl residues appear to alter this fundamental property. nih.gov
Furthermore, the oxygen affinity of the modified hemoglobin is rendered insensitive to organic phosphates, such as 2,3-diphosphoglycerate (DPG). nih.gov In the absence of DPG, at a physiological pH of 7.4 and in 0.1 M chloride, the oxygen affinity (P50) of the derivative is 12 mm Hg. nih.gov However, the presence of 5% carbon dioxide, which typically enhances oxygen release, decreases the oxygen affinity, with the P50 increasing to 25 mm Hg. nih.gov This indicates that while the sensitivity to organic phosphates is eliminated, the response to carbon dioxide is retained. nih.gov The cooperativity of oxygen binding is also affected, with the Hill coefficient (n) being reduced to approximately 2, suggesting a less efficient cooperative binding process compared to native hemoglobin. nih.gov
| Condition | P50 (mm Hg) | Hill Coefficient (n) | Sensitivity to Organic Phosphates |
| pH 7.4, 0.1 M Cl⁻ | 12 | ~2 | Not affected |
| Presence of 5% CO₂ | 25 | ~2 | Not applicable |
Stabilization of Hemoglobin Tetrameric Structure and Dissociation Behavior
A critical aspect of hemoglobin function and its potential use in blood substitutes is the stability of its tetrameric structure. Native hemoglobin in solution tends to dissociate into αβ dimers, which are rapidly cleared from circulation. The modification with this compound introduces a "pseudo-crosslink" within the β-cleft of the hemoglobin molecule. nih.govnih.gov This pseudo-crosslink significantly enhances the stability of the tetrameric structure. nih.govnih.gov
Sedimentation velocity measurements have demonstrated that unlike normal hemoglobin, the modified derivative does not dissociate into dimers when exposed to conditions that typically promote dissociation, such as a pH of 5.5. nih.gov This stabilization is attributed to the modification of the β-β interface, where the introduced fumaryl residues create new electrostatic and hydrophobic interactions. nih.gov This increased stability of the tetramer has a direct physiological consequence, as evidenced by a four-fold increase in the retention half-time of the modified hemoglobin in rats compared to normal hemoglobin. nih.gov While the stability is enhanced, it is important to note that the linkage is not a covalent crosslink, and a fraction of the modified hemoglobin may still be dissociable. nih.gov Research has suggested that only completely non-dissociable, covalently crosslinked hemoglobins (B146990) can entirely escape renal filtration. nih.gov
Molecular-Level Interactions and Conformational Dynamics
The stabilizing effect of this compound on the hemoglobin tetramer is rooted in the specific molecular interactions it introduces within the β-cleft. nih.gov The fumaryl residues, after the acylation of the β82 lysines, establish new electrostatic and hydrophobic interactions across this cleft. nih.gov These interactions effectively act as a bridge, holding the β-subunits together and preventing their dissociation. nih.gov The dibromosalicyl portion of the molecule, with its bulky and hydrophobic bromine atoms, likely contributes significantly to these hydrophobic interactions, anchoring the modifier within the cleft. The carboxylate group of the fumarate moiety can participate in electrostatic interactions with positively charged amino acid residues in the vicinity.
The β-cleft of hemoglobin is the natural binding site for the allosteric effector 2,3-diphosphoglycerate (DPG). The modification of the β82 lysine residues by this compound directly impacts this binding site. nih.gov The acylation of these lysines, which are crucial for the binding of DPG, effectively blocks the site. nih.gov This is consistent with the experimental observation that the oxygen affinity of the modified hemoglobin is not affected by organic phosphates. nih.gov By occupying and altering the DPG binding pocket, the modifier essentially mimics the effect of DPG in terms of stabilizing a low-oxygen-affinity state, albeit through a different set of interactions and with a loss of sensitivity to the natural effector.
The modification of hemoglobin with this compound influences the equilibrium between the tense (T) and relaxed (R) quaternary states, which is the basis of hemoglobin's allosteric regulation. The stabilization of the tetrameric structure and the perturbation of the DPG binding site inherently favor a specific conformational state. Synthetic allosteric effectors can stabilize either the T-state (low oxygen affinity) or the R-state (high oxygen affinity). researchgate.net The introduction of the pseudo-crosslink by this compound appears to preferentially stabilize the T-state, leading to a lower oxygen affinity. researchgate.net
However, studies on hemoglobin cross-linked between the α-chains with a related compound, bis(3,5-dibromosalicyl) fumarate, have shown that the reduced oxygen affinity arises from smaller binding constants for both the T- and R-states, rather than solely through the stabilization of the low-affinity T-state. researchgate.net This suggests a more complex mechanism where the modifier impacts the intrinsic oxygen binding properties of both conformations. The cross-linking was also found to stabilize triply ligated intermediates of hemoglobin, indicating a nuanced effect on the sequential steps of oxygen binding. researchgate.net The reduced cooperativity observed with this compound modification further supports the notion that the allosteric transitions between the T and R states are constrained. nih.gov
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr
Elucidating Structural Features Governing Reactivity and Specificity towards Target Proteins
The reactivity and specificity of mono(3,5-dibromosalicyl)fumarate are intricately linked to its unique chemical architecture. The molecule is designed to target hemoglobin, the primary oxygen carrier in the blood. Research has shown that this compound specifically acylates the two lysine (B10760008) residues at position 82 on the beta-chains of human oxyhemoglobin. nih.gov This high degree of specificity is not accidental but is rather a direct consequence of the molecule's constituent parts.
The 3,5-dibromosalicyl group acts as a "homing device," directing the molecule to the 2,3-diphosphoglycerate (DPG) binding site of hemoglobin. This pocket, located in the central cavity of the hemoglobin tetramer between the two beta-subunits, is rich in positively charged amino acid residues, including the lysines at β82. The dibromosalicyl moiety, with its carboxyl and hydroxyl groups, along with the hydrophobic character imparted by the bromine atoms, facilitates non-covalent binding within this site.
Once positioned within the DPG binding pocket, the fumarate (B1241708) portion of the molecule acts as the reactive component. Despite being a "mono" substituted fumarate, it is capable of acylating both β82 lysine residues, creating what is described as a "pseudo cross-link". nih.gov This reaction involves the formation of a stable amide bond between the carboxyl group of the fumarate and the epsilon-amino group of each of the two lysine residues. The result is a hemoglobin molecule where the two beta-subunits are effectively linked at the DPG binding site. This specific modification can be achieved with high efficiency, with yields of the purified derivative reaching up to 70%. nih.gov
Correlation Between Chemical Structure and Modified Hemoglobin Functional Properties
The covalent modification of hemoglobin by this compound induces significant and well-defined alterations in its functional properties. These changes are a direct result of the structural modifications imposed by the "pseudo cross-link" at the β-cleft.
One of the most critical functional changes is in the oxygen affinity of the modified hemoglobin. At a physiological pH of 7.4 and in the presence of 0.1 M chloride, the oxygen affinity of the modified hemoglobin is 12 mmHg. nih.gov This is a notable shift compared to unmodified hemoglobin. Furthermore, the oxygen affinity of the derivative is not affected by organic phosphates, which normally play a crucial role in modulating hemoglobin's oxygen binding. However, the modified hemoglobin remains sensitive to carbon dioxide, with its oxygen affinity decreasing to 25 mmHg in the presence of 5% CO2. nih.gov
The cooperativity of oxygen binding is also impacted. The Hill coefficient (n), a measure of cooperativity, is lowered to a value of approximately 2 for the modified hemoglobin. nih.gov This indicates a reduction in the cooperative interaction between the hemoglobin subunits during oxygenation and deoxygenation.
A key structural consequence of the modification is the stabilization of the hemoglobin tetramer. Sedimentation velocity measurements have demonstrated that, unlike native hemoglobin, the derivative modified with this compound does not dissociate into αβ dimers at a pH of 5.5. nih.gov This stabilization of the tetrameric structure is attributed to the new electrostatic and hydrophobic interactions introduced into the β-cleft by the fumaryl (B14642384) residues. nih.gov These new interactions are also thought to be the source of a new reverse Bohr effect observed at alkaline pH. nih.gov
| Property | Unmodified Hemoglobin (Typical Values) | This compound Modified Hemoglobin |
|---|---|---|
| Oxygen Affinity (P50) at pH 7.4, 0.1 M Cl- | ~26 mmHg | 12 mmHg nih.gov |
| Oxygen Affinity (P50) with 5% CO2 | Increased P50 | 25 mmHg nih.gov |
| Effect of Organic Phosphates | Decreased O2 affinity | Not affected nih.gov |
| Cooperativity (Hill Coefficient, n) | ~2.8-3.0 | ~2 nih.gov |
| Tetramer Stability (at pH 5.5) | Dissociates into dimers | Stable tetramer nih.gov |
Influence of Substituents on Intracellular Transport Mechanisms in Research Models
The structural modifications imparted by this compound have a profound influence on the pharmacokinetic behavior of hemoglobin, particularly its retention time in circulation. In research models, the half-time of retention of hemoglobin modified with this compound was found to be increased four-fold compared to that of normal hemoglobin in rats. nih.gov
This significantly longer retention time is a direct consequence of the stabilization of the tetrameric structure of hemoglobin. Normal hemoglobin exists in a dynamic equilibrium between the tetrameric form (α2β2) and the dimeric form (αβ). The smaller dimers can be readily filtered by the glomerulus in the kidneys and cleared from circulation. By creating a "pseudo cross-link" between the beta-subunits, this compound effectively prevents this dissociation into dimers. nih.gov The resulting stabilized tetramer is too large to pass through the glomerular filtration barrier, thus prolonging its circulation time.
Advanced Analytical Methodologies in Research on Modified Proteins
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the intricate details of protein structure and function. They provide insights into the conformational state of the protein, the environment of specific residues, and the nature of ligand binding.
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins. It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the polypeptide backbone and aromatic amino acid side chains.
| Technique | Application in Mono(3,5-dibromosalicyl)fumarate Research | Key Findings |
| Circular Dichroism (CD) Spectroscopy | Analysis of secondary and tertiary structure of modified hemoglobin. | Confirms that the modification with this compound does not significantly alter the overall protein fold. |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically suited for studying species with unpaired electrons, such as the heme iron in certain states of hemoglobin. The state of the iron atom (Fe²⁺ or Fe³⁺) and its coordination environment directly influence the EPR spectrum, providing a detailed picture of the active site.
While direct EPR studies specifically on this compound-modified hemoglobin are not extensively detailed in the provided search results, the technique is fundamental in hemoglobin research. It is used to characterize the electronic structure of the heme iron and its response to allosteric effectors and chemical modifications. Such analyses would be crucial to determine if the modification by this compound, which acylates lysine (B10760008) residues, indirectly perturbs the heme pocket and the spin state of the iron.
UV-Visible (UV-Vis) absorption spectroscopy is a cornerstone technique for studying heme proteins like hemoglobin due to the strong absorbance of the heme group in the visible region (the Soret and Q bands). nih.govspringernature.com The precise wavelength and intensity of these bands are sensitive to the oxidation state of the heme iron (ferrous or ferric), its spin state, and the binding of ligands such as oxygen. nih.govspringernature.com
In research involving this compound, UV-Vis spectroscopy is used to monitor the reaction of the compound with hemoglobin and to assess the functional consequences of the modification. For example, it can be used to determine the oxygen affinity of the modified hemoglobin. Studies have shown that hemoglobin acylated with this compound exhibits a decreased oxygen affinity. nih.gov This change is readily quantifiable by measuring the spectral shifts that occur as a function of oxygen partial pressure. Furthermore, the stability of the modified protein can be assessed by monitoring the UV-Vis spectrum over time or under stress conditions.
| Spectroscopic Technique | Analyte | Parameter Measured | Typical Wavelength Range |
| UV-Vis Spectroscopy | Modified Hemoglobin | Oxygen Affinity | 400-600 nm (Soret and Q bands) |
| UV-Vis Spectroscopy | Reaction Mixture | Product Formation | ~280 nm (Protein) and specific wavelengths for the reagent |
Chromatographic Separation Techniques
Chromatography is essential for the purification of modified proteins and the analysis of the reaction products. High-performance liquid chromatography, in its various forms, offers the resolution required to separate complex mixtures of proteins and peptides.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification and analysis of proteins modified with this compound. Following the reaction of hemoglobin with the acylating agent, HPLC is used to separate the desired modified protein from unreacted hemoglobin, excess reagent, and any side-products. Ion-exchange or size-exclusion chromatography are common modes of HPLC employed for this purpose.
The purity of the final product is critical for subsequent functional and structural studies. HPLC provides a quantitative measure of this purity. For instance, a yield of 70% for the purified this compound-acylated hemoglobin has been reported, with HPLC being the primary method to verify this purity. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful high-resolution technique used for detailed protein characterization. One of its most important applications is peptide mapping. nih.govnih.gov In this method, the protein of interest is enzymatically digested into smaller peptides, which are then separated by RP-HPLC. The resulting chromatogram, or "peptide map," serves as a unique fingerprint of the protein's primary structure. nih.gov
For hemoglobin modified by this compound, RP-HPLC is used to identify the specific sites of modification. By comparing the peptide maps of native and modified hemoglobin, researchers can pinpoint which peptides contain the attached fumaryl (B14642384) residue. Subsequent analysis of these peptides, often by mass spectrometry, can identify the exact amino acid residue that has been acylated. This technique has been instrumental in confirming that this compound specifically acylates the two β82 lysine residues in human hemoglobin. nih.govnih.gov RP-HPLC is also used to separate the α and β globin chains of hemoglobin, allowing for the analysis of modifications on individual chains. nih.gov
| Chromatographic Method | Application | Key Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purification of modified hemoglobin. | Isolation of the desired product and assessment of overall purity. |
| Reverse-Phase HPLC (RP-HPLC) | Peptide mapping of modified hemoglobin. | Identification of specific modification sites (e.g., β82 lysine). |
| Reverse-Phase HPLC (RP-HPLC) | Separation of globin chains. | Analysis of modifications on individual α and β chains. |
Mass Spectrometric Approaches for Structural Elucidation
Mass spectrometry (MS) offers a suite of powerful tools for the detailed structural analysis of proteins modified by this compound. These techniques provide precise molecular weight information, identify the specific sites of modification, and can even probe complex protein interactions.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for determining the molecular weight of intact proteins and protein complexes. When analyzing proteins modified with this compound, ESI-MS can confirm the covalent addition of the cross-linker by detecting the corresponding mass shift.
For example, the modification of a protein with one molecule of this compound would result in a predictable increase in the protein's molecular weight. ESI-MS can measure this mass change with high accuracy, confirming the successful modification. This technique is also sensitive enough to distinguish between proteins that have been modified at one or multiple sites, providing information on the stoichiometry of the reaction.
| Analytical Goal | ESI-MS Application | Expected Outcome |
| Confirm Covalent Modification | Measure the mass of the intact protein before and after reaction with this compound. | An increase in mass corresponding to the molecular weight of the attached fumarate (B1241708) derivative. |
| Determine Stoichiometry | Analyze the mass spectrum for multiple species with different numbers of modifications. | A distribution of peaks representing singly, doubly, and potentially higher-order modified proteins. |
| Assess Heterogeneity | Examine the complexity of the mass spectrum. | The presence of multiple peaks can indicate a heterogeneous mixture of modified and unmodified proteins. |
To pinpoint the exact location of the this compound modification on the protein, researchers employ peptide mass mapping and tandem mass spectrometry (MS/MS). nih.gov This "bottom-up" proteomic approach involves enzymatically digesting the modified protein into smaller peptides. nih.gov This peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS).
The resulting peptide mass map will show peptides that have an increased mass corresponding to the addition of the this compound moiety. nih.gov To confirm the modification site, these specific peptides are selected for MS/MS analysis. In the tandem mass spectrometer, the modified peptide is fragmented, and the masses of the resulting fragment ions are measured. By analyzing the fragmentation pattern, the exact amino acid residue that has been modified can be identified. This is crucial for understanding the specificity of the cross-linking reaction and its impact on the protein's structure and function.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for studying complex protein interactions involving this compound. nih.gov HRMS can distinguish between species with very similar masses, which is essential when analyzing complex mixtures of modified proteins and their interaction partners. nih.gov
In the context of protein-protein interactions, this compound can be used as a cross-linker to covalently trap interacting proteins. HRMS can then be used to analyze the resulting complex, providing information about the stoichiometry and composition of the interacting partners. nih.gov The high mass accuracy of HRMS helps to confidently identify the proteins involved in the complex and to characterize any other post-translational modifications that may be present. nih.gov
Biophysical Techniques for Quaternary Structure and Stability Assessment
Beyond chromatography and mass spectrometry, biophysical techniques are employed to gain deeper insights into the quaternary structure and stability of proteins modified by this compound.
Sedimentation velocity analytical ultracentrifugation (SV-AUC) is a powerful biophysical technique for studying the size, shape, and dissociation dynamics of macromolecules in solution. For proteins modified with this compound, SV-AUC can provide valuable information on the stability of the cross-linked complex.
By subjecting the modified protein to a strong centrifugal field, its sedimentation behavior can be monitored over time. The sedimentation coefficient is directly related to the molecular weight and shape of the protein. For a cross-linked protein, a higher sedimentation coefficient would be expected compared to the unmodified protein, confirming the formation of a larger complex. Furthermore, SV-AUC can be used to study the dissociation of the complex under different conditions, providing insights into the strength and stability of the cross-link. This is particularly important for assessing the effectiveness of the modification in stabilizing the desired quaternary structure.
| Technique | Information Gained | Relevance to this compound Research |
| Sedimentation Velocity (SV-AUC) | Sedimentation coefficient, molecular weight, shape, and dissociation constant. | Confirms the formation of cross-linked species, assesses the stability of the quaternary structure, and characterizes the dissociation dynamics of the modified protein complex. |
Differential Scanning Calorimetry for Thermal Stability Profiles
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique utilized to characterize the thermal stability of proteins. By precisely measuring the heat changes that occur in a sample during a controlled temperature scan, DSC can determine key thermodynamic parameters of protein unfolding, providing insights into the conformational stability of native and modified proteins. This methodology is particularly valuable in assessing the impact of chemical modifications on protein structure and stability.
In the context of proteins modified with this compound, DSC is employed to generate thermal stability profiles that reveal changes in the protein's melting temperature (Tm) and the enthalpy of unfolding (ΔH). An increase in the Tm of a modified protein compared to its unmodified counterpart is a direct indication of enhanced thermal stability.
Research Findings on Hemoglobin Modification
Research into the modification of hemoglobin with derivatives of dibromosalicyl fumarate has demonstrated a significant enhancement of the protein's thermal stability. While direct Differential Scanning Calorimetry data for hemoglobin modified with this compound is not extensively detailed in the available literature, studies on the closely related bis(3,5-dibromosalicyl)fumarate (B1238764) provide compelling evidence of stabilization.
One pivotal study focused on the thermal denaturation of methemoglobin crosslinked with bis(3,5-dibromosalicyl)fumarate. The findings indicated a substantial increase in the denaturation temperature for the modified protein. Specifically, both alpha and beta crosslinked methemoglobins exhibited a denaturation temperature of 57°C in the presence of 0.9 M guanidine, a stark contrast to the 41°C denaturation temperature of unmodified Hemoglobin A under the same conditions. nih.gov This 16°C increase underscores the significant stabilizing effect of the dibromosalicyl fumarate moiety.
The table below summarizes the thermal denaturation data for hemoglobin modified with the related bis(3,5-dibromosalicyl)fumarate, illustrating the stabilizing effect of this class of compounds.
| Protein Sample | Denaturation Temperature (Tm) in 0.9 M Guanidine | Reference |
| Unmodified Hemoglobin A | 41°C | nih.gov |
| α-Crosslinked Methemoglobin | 57°C | nih.gov |
| β-Crosslinked Methemoglobin | 57°C | nih.gov |
These findings collectively suggest that the modification of hemoglobin with this compound likely results in a significant increase in its thermal stability, a hypothesis strongly supported by the direct thermal data from its bis-substituted analog and the observed stabilization of its quaternary structure.
Computational and Theoretical Investigations
Molecular Modeling and Docking Simulations for Ligand-Protein Interaction Prediction
Molecular modeling has been instrumental in understanding how mono(3,5-dibromosalicyl)fumarate interacts with hemoglobin. Early research on the reaction between human oxyhemoglobin and this compound indicated a specific acylation at the two β82 lysine (B10760008) residues. nih.gov This "pseudo cross-link" occurs within the β-cleft of the hemoglobin tetramer. nih.gov Molecular models suggest that the stability of this modified hemoglobin is due to new electrostatic and hydrophobic interactions introduced by the fumaryl (B14642384) residues in this cleft. nih.gov
The following table summarizes the predicted and known interactions of this compound with hemoglobin based on available data.
| Parameter | Description | Reference |
| Binding Site | β-cleft of hemoglobin | nih.gov |
| Specific Residues | Acylation of the two β82 lysines | nih.gov |
| Interaction Types | Electrostatic and hydrophobic interactions from the fumaryl residues | nih.gov |
| Predicted Stoichiometry | 1:1 (Ligand:Hemoglobin Dimer) | nih.gov |
These models, even from older studies, provide a foundational understanding of the ligand-protein interactions that are essential for the rational design of new hemoglobin-based oxygen carriers. nih.gov
Molecular Dynamics Simulations of Modified Hemoglobin Conformational Changes
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational changes in proteins over time. While specific MD simulation studies focused solely on hemoglobin modified by this compound are not extensively detailed in the literature, the experimental effects of this modification provide a clear basis for what such simulations would explore.
Experimental evidence from sedimentation velocity measurements shows that hemoglobin modified with this compound has a stabilized tetrameric structure and does not dissociate into dimers at pH 5.5, unlike unmodified hemoglobin. nih.gov This indicates a significant conformational stabilization. MD simulations on various forms of hemoglobin have shown that the stability of the tetramer is a critical factor, and that simulation conditions, such as the size of the solvent box, can significantly impact the observed conformational stability. researchgate.net
In a typical MD simulation of modified hemoglobin, one would expect to see a lower root mean square deviation (RMSD) for the protein backbone compared to the unmodified protein, particularly under conditions that would normally promote dissociation. This would provide a quantitative measure of the stabilization conferred by the "pseudo cross-link." researchgate.netmdpi.com The simulations would also allow for the detailed analysis of the hydrogen bond networks and salt bridges that contribute to this enhanced stability.
The table below outlines the expected findings from a hypothetical molecular dynamics simulation of hemoglobin modified with this compound, based on the known experimental outcomes.
| Simulation Parameter | Expected Outcome for Modified Hemoglobin | Inference | Reference |
| RMSD of Tetramer | Lower and more stable compared to unmodified hemoglobin | Increased conformational stability | nih.govresearchgate.net |
| Dimer-Dimer Interface Distance | Remains consistent, showing no dissociation | Stabilization of the tetrameric quaternary structure | nih.gov |
| Analysis of Non-covalent Interactions | Formation of new, stable electrostatic and hydrophobic interactions in the β-cleft | The fumaryl residue is key to the stabilizing effect | nih.gov |
These simulations would be crucial in validating the mechanism of stabilization and in providing a dynamic view of how this compound alters the conformational landscape of hemoglobin.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules, which in turn governs their reactivity. For this compound, we can analyze the electronic properties by considering its constituent parts: a dibrominated salicylate (B1505791) and a fumarate (B1241708) linker.
The electronic properties of the salicylate portion are influenced by the electron-withdrawing bromine atoms and the hydroxyl and carboxyl groups. Studies on halogenated salicylates have shown that such substitutions can significantly impact the electronic distribution and acidity of the molecule. researchgate.net The bromine atoms, being highly electronegative, would be expected to lower the energy of the molecular orbitals.
The fumarate portion, with its two carboxyl groups, is a key component for reactivity, particularly in the acylation of the lysine residues of hemoglobin. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding chemical reactivity. researchgate.netscirp.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical stability of a molecule; a smaller gap suggests higher reactivity. researchgate.netscirp.orgaimspress.com
For this compound, the reactive sites would be the electrophilic carbon atoms of the fumarate's ester and carboxyl groups, which are susceptible to nucleophilic attack by the amine groups of the lysine residues. Quantum chemical calculations would likely show a significant localization of the LUMO on these carbonyl carbons, indicating their electrophilic nature.
The following table summarizes the expected electronic properties based on quantum chemical calculations of related compounds.
| Property | Expected Characteristic for this compound | Implication | Reference |
| HOMO Energy | Relatively low due to electron-withdrawing bromine atoms | Increased stability of the molecule | nih.gov |
| LUMO Energy | Localized on the carbonyl carbons of the fumarate moiety | High reactivity towards nucleophilic attack (e.g., by lysine) | aimspress.com |
| HOMO-LUMO Gap | Moderate, balancing stability with necessary reactivity for cross-linking | The molecule is stable enough for formulation but reactive enough to modify hemoglobin | researchgate.netscirp.org |
| Electrostatic Potential | Negative potential around the carboxyl and hydroxyl groups; positive potential near the carbonyl carbons | Guides the initial electrostatic interactions with the positively charged lysine residues in the hemoglobin binding pocket | aimspress.com |
These calculations are vital for profiling the reactivity of the cross-linking agent and for designing new derivatives with optimized electronic properties for more efficient and specific modification of hemoglobin.
Predictive Algorithms for Rational Design of Hemoglobin Cross-linkers and Functional Outcomes
The development of predictive algorithms, often employing machine learning and other computational techniques, is a frontier in the rational design of drugs and modified proteins, including hemoglobin-based oxygen carriers. The goal is to establish a quantitative structure-activity relationship (QSAR) where the chemical structure of a cross-linker like this compound can be used to predict the functional outcomes of the modified hemoglobin.
While specific predictive algorithms for this compound have not been detailed, the principles of such models would involve correlating structural descriptors of a series of salicylate-based cross-linkers with their effects on hemoglobin's properties. nih.gov For instance, descriptors could include the nature and position of substituents on the salicylate ring, the length and flexibility of the linker, and quantum chemically derived electronic properties. researchgate.netnih.govnih.gov
The functional outcomes to be predicted would include oxygen affinity (P50), cooperativity (Hill coefficient), and the stability of the tetramer. ahajournals.orgkcl.ac.uk Machine learning models, such as random forests or neural networks, could be trained on a dataset of different cross-linkers and their experimentally determined functional effects to create a predictive tool for designing new, more effective hemoglobin-based oxygen carriers. nih.gov
The table below outlines the components of a potential predictive algorithm for designing hemoglobin cross-linkers.
| Algorithm Component | Description | Example | Reference |
| Input: Structural Descriptors | Quantitative representations of the cross-linker's chemical structure. | Steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and topological indices. | nih.govnih.gov |
| Input: Functional Data | Experimentally measured properties of the modified hemoglobin. | P50, Hill coefficient, tetramer stability, in vivo half-life. | nih.gov |
| Modeling Technique | Machine learning or statistical models to find correlations. | Multiple Linear Regression, Partial Least Squares, Random Forest, Support Vector Machines. | kcl.ac.uknih.gov |
| Output: Predicted Functional Outcomes | The expected properties of hemoglobin modified with a novel, untested cross-linker. | Prediction of whether a new cross-linker will produce a low-oxygen-affinity, high-cooperativity, and stable hemoglobin. | ahajournals.org |
Such predictive models would accelerate the development of next-generation hemoglobin-based oxygen carriers by allowing for the in silico screening of many potential cross-linking agents before committing to their synthesis and experimental testing.
Preclinical Mechanistic Studies and Research Applications of Modified Hemoglobins
In Vitro Studies on Hemoglobin Functionality and Stability
In vitro studies are fundamental to characterizing the biochemical and biophysical properties of modified hemoglobins (B146990) before they can be considered for further research in biological systems. These studies provide insights into how chemical modifications affect the primary functions and stability of the hemoglobin molecule.
Assessment of Autoxidation and Redox Reactions in Defined Systems
Research on hemoglobin cross-linked with bis(3,5-dibromosalicyl) fumarate (B1241708), which targets the same region of the hemoglobin molecule, has shown an accelerated rate of autoxidation compared to native Hemoglobin A (HbA). nih.gov In one study, after 5 hours at 37°C, the formation of methemoglobin in β82 cross-linked hemoglobin was 10.8%, compared to 6.4% in unmodified HbA. nih.gov This suggests that modification in this region can influence the stability of the heme iron, increasing its susceptibility to oxidation. The α-cross-linked variant showed an even higher rate of methemoglobin formation at 21.3%. nih.gov
Table 1: Methemoglobin Formation in Modified Hemoglobin (5 hours at 37°C)
| Hemoglobin Type | Methemoglobin Formation (%) |
| Hemoglobin A (Unmodified) | 6.4% |
| β82 Cross-linked Hemoglobin | 10.8% |
| α99 Cross-linked Hemoglobin | 21.3% |
| Data from a study on bis(3,5-dibromosalicyl) fumarate cross-linked hemoglobin. nih.gov |
Investigation of Haptoglobin Binding and its Mechanistic Implications
Haptoglobin is a crucial endogenous protein that binds to extracellular hemoglobin, facilitating its clearance and preventing oxidative damage. The interaction between modified hemoglobin and haptoglobin is a key area of investigation. While direct studies on haptoglobin binding to mono(3,5-dibromosalicyl)fumarate modified hemoglobin were not found, research on hemoglobin cross-linked with bis(3,5-dibromosalicyl)fumarate (B1238764) at the β-subunits (ββXLHb) offers significant understanding, as the mono-fumarate modification also occurs at the β-cleft. nih.govnih.gov
Studies have demonstrated that ββXLHb retains a substantial ability to bind to haptoglobin. nih.gov In contrast, hemoglobin cross-linked at the α-subunits (ααXLHb) shows minimal binding. nih.gov This suggests that the accessibility of the haptoglobin binding sites on the αβ dimers is preserved in ββ-modified hemoglobins. The binding of ββXLHb to haptoglobin is important because it can help to mitigate the propagation of damaging ferryl radicals, a highly reactive form of hemoglobin. nih.gov The mechanism of clearance for the haptoglobin-hemoglobin complex is mediated by the CD163 scavenger receptor on macrophages. nih.govplos.orgnih.gov
In Vivo Mechanistic Investigations in Animal Models (e.g., rat, rabbit, hamster)
Following in vitro characterization, in vivo studies in animal models are essential to understand the physiological effects of modified hemoglobins. These studies provide data on pharmacodynamics, microvascular effects, and interactions with endogenous systems.
Pharmacodynamic Profiling related to Oxygen Delivery and Utilization in Tissue Models
The reaction of human oxyhemoglobin with this compound yields a derivative that is specifically acylated at the two β82 lysines. nih.gov This modification results in a stabilized tetrameric structure that does not readily dissociate into dimers. nih.gov A significant pharmacodynamic finding is the increased circulatory retention time. In rats, the half-time of retention for this modified hemoglobin is increased four-fold compared to normal hemoglobin. nih.gov A similar five-fold increase in retention time was observed with bovine hemoglobin modified in the same manner. documentsdelivered.com
The oxygen affinity of human hemoglobin modified with this compound is altered. At 37°C and pH 7.4, the P50 (the partial pressure of oxygen at which the hemoglobin is 50% saturated) is 12 mmHg. nih.gov In the presence of 5% CO2, the oxygen affinity decreases, and the P50 increases to 25 mmHg. nih.gov The cooperativity of oxygen binding is lowered, with a Hill coefficient (n) of approximately 2. nih.gov For the modified bovine hemoglobin, the P50 was found to be 5.4 kPa (approximately 40.5 mmHg) with a Hill coefficient of 1.9. documentsdelivered.com
Table 2: Oxygen Binding Properties of Hemoglobin Modified with this compound
| Hemoglobin Type | P50 (mmHg) | Hill Coefficient (n) | Conditions |
| Modified Human Hemoglobin | 12 | ~2 | pH 7.4, 37°C |
| Modified Human Hemoglobin | 25 | ~2 | pH 7.4, 37°C, 5% CO2 |
| Modified Bovine Hemoglobin | ~40.5 | 1.9 | pH 7.4, 37°C |
| Data compiled from studies on human and bovine hemoglobin modified with this compound. nih.govdocumentsdelivered.com |
Microvascular Hemodynamics and Vasomotor Regulation Research in Animal Models
Research into the microvascular and vasomotor effects of this compound modified hemoglobin is limited in the reviewed literature. However, studies on the related bis(3,5-dibromosalicyl)fumarate cross-linked hemoglobin (ααHb) have been conducted in isolated rabbit hearts. nih.gov These studies have shown that ααHb can potentiate acetylcholine-induced vasoconstriction. nih.gov This effect is thought to be related to both nitric oxide (NO) binding by the cell-free hemoglobin and the generation of oxygen free radicals. nih.gov It is important to note that these findings are for the αα cross-linked variant and may not be directly extrapolated to the β-cleft modified mono-fumarate derivative.
Research on Interactions with Endogenous Scavenger Systems (e.g., free heme, LPS)
Extracellular hemoglobin and its breakdown product, free heme, can have toxic effects and are normally managed by endogenous scavenger systems, primarily haptoglobin and hemopexin. nih.govnih.gov When these systems are overwhelmed, free heme can interact with other molecules, such as lipopolysaccharide (LPS), a component of gram-negative bacteria, to amplify inflammatory responses. nih.gov
While no specific studies were found on the interaction of this compound modified hemoglobin with these scavenger systems, the increased circulatory half-life of this modified hemoglobin suggests a slower clearance rate compared to native hemoglobin. nih.govdocumentsdelivered.com The retained ability of β-cleft modified hemoglobins to bind to haptoglobin is a critical factor, as the haptoglobin-hemoglobin complex is cleared by the CD163 receptor on macrophages. nih.govnih.govplos.org The efficiency of this clearance pathway for the modified hemoglobin and its potential to release heme and interact with systems like LPS in vivo remains an area for further investigation.
Immune and Inflammatory Response Studies in Preclinical Models
Currently, there is a lack of publicly available scientific literature detailing specific preclinical studies on the immune and inflammatory responses to hemoglobin modified solely with this compound. Research in the field of hemoglobin-based oxygen carriers has often focused on the broader class of diaspirin cross-linked hemoglobins, with investigations into the effects of related compounds such as bis(3,5-dibromosalicyl) fumarate. However, direct and specific data on the immunological profile of this compound-modified hemoglobin in animal models remains to be fully characterized in published research.
Investigations into Metabolic Fate and Biodistribution in Animal Models
The metabolic fate and biodistribution of hemoglobin modified with this compound have been partially elucidated through preclinical studies in animal models. A key finding from research involving rats is a significant increase in the retention time of this modified hemoglobin in circulation.
The modification with this compound results in a pseudo cross-link within the hemoglobin tetramer. This structural alteration stabilizes the molecule, preventing its dissociation into dimers. nih.gov The enhanced stability of the tetrameric structure is a crucial factor in its extended circulatory presence. nih.gov
In a study conducted on rats, the half-time of retention for hemoglobin modified with this compound was found to be four times longer than that of normal, unmodified hemoglobin. nih.gov This prolonged retention suggests a slower clearance from the bloodstream, a desirable characteristic for potential therapeutic applications such as a blood substitute. nih.gov
| Animal Model | Modified Hemoglobin | Key Finding | Reference |
| Rat | Hemoglobin modified with this compound | 4-fold increase in retention half-time compared to normal hemoglobin. | nih.gov |
Detailed studies on the specific metabolic pathways involved in the breakdown of this compound-modified hemoglobin and its distribution to various organs and tissues are not extensively documented in the available scientific literature.
Exploration of Modified Hemoglobins as Research Tools
Beyond their potential as therapeutic agents, modified hemoglobins serve as valuable tools in fundamental research, offering insights into protein structure, function, and disease mechanisms.
Probes for Studying Protein Allostery and Conformational States
The modification of human hemoglobin with this compound provides a unique tool for investigating the principles of protein allostery and the dynamics of conformational states. The reaction with this compound specifically acylates the two lysine (B10760008) β82 residues, introducing electrostatic and hydrophobic interactions within the β cleft of the hemoglobin molecule. nih.gov
This modification stabilizes the tetrameric structure of hemoglobin, preventing its dissociation into dimers even under conditions (pH 5.5) where normal hemoglobin would dissociate. nih.gov This stabilization of the quaternary structure allows researchers to study a hemoglobin molecule that is "locked" in a specific assembly, providing a stable platform to probe the effects of other ligands and environmental changes on protein function.
The modification also directly impacts the allosteric properties of hemoglobin. The cooperativity of oxygen binding is lowered in this modified hemoglobin, with a Hill coefficient value near 2. nih.gov This alteration from the normal sigmoidal oxygen binding curve of hemoglobin offers a model to explore the structural basis of cooperativity. Furthermore, the introduction of the fumaryl (B14642384) residues leads to the emergence of a reverse Bohr effect at alkaline pH, presenting an opportunity to study the molecular mechanisms underlying proton binding and its influence on ligand affinity. nih.gov
| Modified Hemoglobin Property | Effect of this compound Modification | Implication for Studying Allostery | Reference |
| Quaternary Structure | Stabilization of the tetramer, preventing dissociation into dimers. | Provides a stable model to study the influence of other factors on a fixed quaternary structure. | nih.gov |
| Oxygen Cooperativity | Lowered, with a Hill coefficient of approximately 2. | Allows for the investigation of the structural elements contributing to cooperative binding. | nih.gov |
| Bohr Effect | Induces a reverse Bohr effect at alkaline pH. | Offers a system to dissect the relationship between proton binding sites and allosteric transitions. | nih.gov |
Development of Models for Investigating Hemoglobinopathies and Related Conditions
There is no specific mention in the reviewed scientific literature of hemoglobin modified with this compound being utilized in the development of models for investigating hemoglobinopathies such as sickle cell disease or thalassemia. Research into these conditions typically focuses on genetic models, cellular systems, and other modified hemoglobins that more closely mimic the specific molecular pathologies of these diseases.
Future Directions and Conceptual Research Frontiers
Development of Novel Protein-Modifying Reagents based on the Mono(3,5-dibromosalicyl)fumarate Scaffold
The this compound molecule serves as a foundational scaffold for designing a new generation of protein-modifying reagents. Its structure, combining a fumarate (B1241708) group with a dibromosalicyl moiety, allows for specific acylation of lysine (B10760008) residues within the β-cleft of hemoglobin. nih.gov This specificity is a desirable trait that can be exploited and adapted for other protein targets.
Future research can focus on modifying this scaffold to create reagents with varied properties. The development of such reagents is a key area in chemical biology and bioconjugate technology. thermofisher.comresearchgate.net Key areas for development include:
Altering Reactivity and Specificity: The core reactive component is the fumarate, which engages in a Michael addition reaction with nucleophilic amino acid residues like lysine. nih.govresearchgate.net By substituting the dibromosalicyl group with other targeting moieties, new reagents could be designed to bind to different proteins or different sites on the same protein. The selection of these targeting groups can be guided by the desire to interact with specific amino acid side chains, such as primary amines in lysine or thiols in cysteine. nih.gov
Introducing Multifunctionality: The scaffold could be expanded to create trifunctional or multifunctional cross-linkers. acs.org These advanced reagents could carry reporter tags (like fluorescent molecules), affinity handles (like biotin), or other therapeutic agents, enabling both structural analysis and targeted delivery. thermofisher.comacs.org
Cleavable Linkers: Incorporating cleavable spacer arms into the fumarate structure could allow for the reversible modification of proteins. thermofisher.com This would be particularly useful in research settings for isolating and identifying binding partners or for applications where the temporary stabilization of a protein complex is desired.
The overarching goal is to expand the chemical toolbox for protein modification, moving beyond simple cross-linking to create sophisticated tools for probing and manipulating protein function. researchgate.net
Integration with Systems Biology and Multi-Omics Approaches in Hemoglobin Research
The specific modification of hemoglobin by this compound provides a discrete data point on protein structure and function. nih.gov In the context of systems biology, integrating this type of high-resolution structural data with large-scale 'omics' datasets (proteomics, metabolomics, etc.) can provide a more holistic understanding of hemoglobin's role in health and disease.
Chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful tool in proteomics for mapping protein-protein interactions and elucidating the architecture of complex protein assemblies. nih.govnih.gov The reaction of this compound with hemoglobin is a prime example of a targeted modification that can be analyzed with such methods. nih.gov
Future conceptual frameworks could involve:
Mapping Interaction Networks: Using the modified hemoglobin as bait in pull-down assays followed by mass spectrometry to identify its interaction partners under various physiological and pathological conditions.
Differential Cross-linking: Employing quantitative CXMS to compare the conformational states of unmodified versus modified hemoglobin, revealing how the pseudo-cross-link alters the protein's dynamics and interactions with other molecules. nih.gov
Integrating Structural and Functional Data: Combining the structural constraints provided by the cross-linker with functional data on oxygen binding, allosteric regulation, and stability. This integrated approach can help build more accurate computational models of hemoglobin function. nih.gov
By placing the specific chemical modification within a broader systems-level context, researchers can better understand how subtle changes in hemoglobin structure can have significant physiological consequences.
Advanced Biomaterial Applications and Bio-conjugation Strategies utilizing Hemoglobin Conjugates
The stabilization of hemoglobin's tetrameric structure by this compound is a critical feature for its potential use as a blood substitute. nih.gov Normal hemoglobin, when removed from red blood cells, tends to dissociate into dimers, which are rapidly cleared by the kidneys. nih.gov The pseudo-cross-link introduced by the reagent prevents this dissociation, significantly increasing the half-life of the molecule in circulation. nih.gov
This stabilized hemoglobin conjugate is itself a novel biomaterial. Future research is directed at leveraging this property through advanced bioconjugation strategies:
Oxygen Carrying Fluids: The primary application is in the development of hemoglobin-based oxygen carriers (HBOCs) for use in transfusional and perfusional fluids. nih.gov The modified hemoglobin's favorable oxygen affinity characteristics make it a promising candidate for this purpose. nih.gov
Surface Conjugation: Covalently attaching the stabilized hemoglobin conjugates to the surfaces of other biomaterials, such as nanoparticles or hydrogels. This could create materials capable of localized oxygen delivery to tissues, for applications in wound healing or tissue engineering.
Encapsulation and Delivery Systems: Encapsulating the modified hemoglobin within liposomes or polymeric shells to further enhance its circulatory half-life and reduce potential side effects.
These strategies rely on the principles of bioconjugation, where a biological molecule is chemically linked to another molecule or surface to create a hybrid material with enhanced properties. thermofisher.com
| Research Finding | Organism/System | Key Outcome | Reference |
| Specific acylation at Lysine β82 residues | Human Hemoglobin | Stabilization of the tetrameric structure, preventing dissociation into dimers. | nih.gov |
| Increased circulatory half-time | Rat model | 4-fold increase in retention compared to normal hemoglobin. | nih.gov |
| Altered Oxygen Affinity | In vitro | P50 of 12 mm Hg (pH 7.4, 37°C), which decreases to 25 mm Hg with 5% CO2. | nih.gov |
| Similar stabilization observed with bovine hemoglobin | Bovine Hemoglobin | The compound effectively pseudo-cross-links bovine hemoglobin, indicating potential for broader applications. | unthsc.edu |
Theoretical Frameworks for Predicting Hemoglobin-Modifying Agent Efficacy and Specificity
The development of effective hemoglobin-modifying agents would be greatly accelerated by theoretical frameworks that can predict their efficacy and specificity. While machine learning and model-predictive control are being explored for managing anemia and predicting hemoglobin levels in patients, these approaches can be adapted to the molecular level. nih.govresearchgate.net
A conceptual framework for predicting the effects of a modifying agent like this compound would need to integrate several layers of information:
Molecular Docking and Simulation: Using computational chemistry to model the interaction between the modifying agent and the hemoglobin molecule. This can predict the most likely binding sites and estimate the binding affinity, providing insights into specificity.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing models that correlate the chemical structure of different modifying agents with their observed effects on hemoglobin function (e.g., oxygen affinity, stability). This would allow for the in-silico screening of new candidate molecules.
Mechanistic Modeling of Allostery: Creating models that predict how a covalent modification at a specific site will alter the allosteric transitions of the hemoglobin tetramer between the T (tense) and R (relaxed) states. The modification introduced by this compound, for instance, stabilizes the tetramer and alters its cooperative oxygen binding. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Predicting the in vivo behavior of the modified hemoglobin, including its circulatory half-life and oxygen delivery characteristics, based on its molecular properties. The observed 4-fold increase in retention time for the modified hemoglobin is a key parameter for such models. nih.gov
By combining these theoretical approaches, researchers could move towards a more rational design of hemoglobin-modifying agents, optimizing for desired therapeutic or research characteristics before engaging in extensive experimental work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
